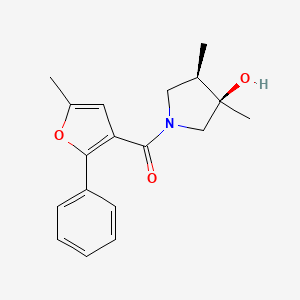

![molecular formula C16H23N3O4S B5563248 N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5563248.png)

N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as SAHA or Vorinostat, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. SAHA belongs to a class of drugs known as histone deacetylase inhibitors (HDAC inhibitors), which work by blocking the activity of enzymes that modify chromatin structure and gene expression.

Scientific Research Applications

Acetylcholinesterase Inhibition

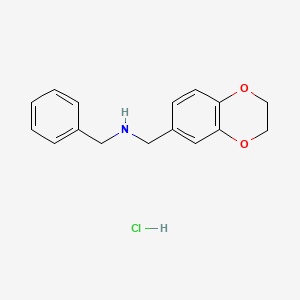

A study by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating their anti-acetylcholinesterase (anti-AChE) activity. They discovered that introducing bulky moieties and substituting the benzamide significantly increased activity, with one compound showing promising potential as an antidementia agent due to its potent inhibitory effect on AChE and marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats (Sugimoto et al., 1990).

Molecular Docking and Enzyme Inhibition

Khalid et al. (2014) explored the synthesis of new N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, assessing their inhibitory activities against AChE and butyrylcholinesterase (BChE). Molecular docking was utilized to examine binding interactions, revealing the compounds as excellent inhibitors for AChE and BChE (Khalid et al., 2014).

Antibacterial Activity

Another area of research involving N-substituted derivatives of this chemical framework includes the study of their antibacterial properties. Khalid et al. (2016) synthesized a number of N-substituted derivatives and evaluated their activity against Gram-negative and Gram-positive bacteria, finding moderate to significant antibacterial activity (Khalid et al., 2016).

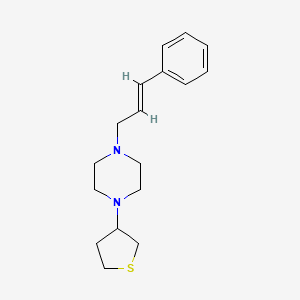

Serotonin 4 Receptor Agonist Activity

Sonda et al. (2003) focused on the synthesis of benzamide derivatives as potent serotonin 4 (5-HT4) receptor agonists, evaluating their ability to contract the isolated guinea-pig ascending colon. This research highlights the potential of N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide derivatives for gastrointestinal motility enhancement (Sonda et al., 2003).

properties

IUPAC Name |

N-(3-acetamidophenyl)-1-ethylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-3-24(22,23)19-9-7-13(8-10-19)16(21)18-15-6-4-5-14(11-15)17-12(2)20/h4-6,11,13H,3,7-10H2,1-2H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOABBLMXDRALE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isobutyl-1-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5563188.png)

![3-[(4-pyridinylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5563190.png)

![(1S,2S,9R)-11-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5563194.png)

![4-(4-chlorobenzyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5563200.png)

![2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5563204.png)

![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5563223.png)

![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5563230.png)

![4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5563238.png)

![6-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5563245.png)

![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5563246.png)

![N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5563252.png)